
2-Hydroxyphenethyl alcohol
Overview
Description
2-Hydroxyphenethyl alcohol, also known as 2-(2-Hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2. It is a phenolic alcohol characterized by a hydroxyl group attached to the benzene ring and an ethyl alcohol group. This compound is known for its clear yellow to yellow-brownish viscous liquid form and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenethyl alcohol can be synthesized through various methods. One common method involves the reaction of phenol with ethylene oxide in the presence of a catalyst. Another method includes the reduction of 2-hydroxyphenylacetaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hydroxyphenylacetaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Reactions with Hydrogen Halides
Alcohols react with hydrogen halides to undergo substitution, leading to the formation of an alkyl halide and water . The reaction mechanism involves the conversion of the alcohol's -OH group into a better leaving group through the formation of an intermediate .
Dehydration to Alkenes
Alcohols can undergo dehydration reactions to form alkenes. Primary alcohols typically follow a bimolecular elimination (E2) mechanism, while secondary and tertiary alcohols proceed via a unimolecular elimination (E1) mechanism . The general reactivity order for alcohol dehydration is methanol < primary < secondary < tertiary .
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Primary alcohols dehydrate through the E2 mechanism, where the hydroxyl oxygen gets protonated by a reagent acid such as sulfuric acid .
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In a different mechanism, an alcohol reactant can undergo a substitution reaction with POCl3 to create a dichlorophosphate intermediate. Pyridine then removes an adjacent proton, and the dichlorophosphate group is eliminated as a leaving group, forming a double bond through an E2 mechanism .
Cyclization via DMC Chemistry
Cyclization of 2-(2-hydroxyethyl)phenol via DMC (dimethyl carbonate) chemistry under acidic conditions has been explored .
Reaction Conditions and Results :
# | Catalyst/Base (mol. eq.) | Time (h) | Conversion (%) | Products selectivity (%) |
---|---|---|---|---|
1 | ||||
1 | None | 24 | 2 | 100 |
2 | K2CO3 (1.0) | 24 | 100 | 0 |
3 | DBU (1.0) | 24 | 100 | 0 |
4 | KW2000 (1 w/w) | 48 | 67 | 48 |
5 | Amberlyst 15 (25 % w/w) | 48 | 84 | 26 |
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Note: 2-Hydroxyphenethyl alcohol (1.0 equiv.), DMC (60.0 equiv.) and the catalyst were reacted at 90°C. Conversion and selectivity were calculated via NMR spectroscopy. 1, 2, and 3 refer to different products in the reaction mixture.
In the presence of potassium carbonate, this compound converts completely within 24 hours, yielding a cyclic ether as the sole product. Performing the reaction with the nitrogen superbase DBU also results in the formation of 2,3-dihydrobenzofuran in quantitative yield. When using the acidic catalyst Amberlyst 15, a third product forms in a significant amount .
Reactions with Trialkylaluminum
This compound can react with triethyl or trimethyl aluminum to produce cyclic products and organoaluminum oligomers .
Antioxidant Activity
This compound, along with other phenolic derivatives, has been studied for its antioxidant properties. It can deactivate singlet oxygen and protect against the oxidative degradation of unsaturated fatty acids and amino acids .
Scientific Research Applications
2-Hydroxyphenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Hydroxyphenethyl alcohol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
Comparison with Similar Compounds
2-Phenylethanol: Similar in structure but lacks the hydroxyl group on the benzene ring.
4-Hydroxyphenethyl alcohol: Similar but with the hydroxyl group at the para position.
2-Hydroxybenzyl alcohol: Similar but with the hydroxyl group directly attached to the benzene ring.
Uniqueness: 2-Hydroxyphenethyl alcohol is unique due to the presence of both a hydroxyl group and an ethyl alcohol group, which imparts distinct chemical and biological properties.
Biological Activity
2-Hydroxyphenethyl alcohol (2-HPEA), also known as 2-(2-hydroxyphenyl)ethanol, is a phenolic compound with the molecular formula C₈H₁₀O₂. It is structurally characterized by a hydroxy group (-OH) attached to the second carbon of the phenethyl alcohol backbone. This compound is found in various natural sources and has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Antioxidant Activity
Research indicates that 2-HPEA exhibits significant antioxidant activity. A study evaluated the antioxidant capacity of various phenolic compounds, including 2-HPEA, using assays such as DPPH and ABTS. The results showed that 2-HPEA demonstrated a moderate ability to scavenge free radicals compared to other phenolic compounds .
Table 1: Antioxidant Activity of 2-HPEA Compared to Other Compounds
Compound | IC50 (μM) | Antioxidant Activity |
---|---|---|
This compound | 50 | Moderate |
Trolox | 0.221 | High |
Hydroxytyrosol | 1.99 | Very High |
The antioxidant activity of 2-HPEA may be attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .
Antimicrobial Properties
In addition to its antioxidant capabilities, 2-HPEA has been investigated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of 2-HPEA has also been explored. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This effect makes it a candidate for further investigation in inflammatory diseases .
Case Studies
Case Study 1: Antioxidant Efficacy in Cell Lines
In vitro studies using L6 myoblasts demonstrated that treatment with 2-HPEA at concentrations ranging from 10 to 40 µM resulted in increased cell viability under oxidative stress conditions induced by cumene hydroperoxide. The findings suggest that 2-HPEA not only acts as an antioxidant but also promotes cell survival during oxidative stress .
Case Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of 2-HPEA against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of 2-HPEA, showcasing its potential application as a natural preservative in food products .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-Hydroxyphenethyl alcohol, and what factors influence reaction efficiency?
- Methodological Answer : A common synthesis involves reacting 2-(2-methoxyphenyl)ethanol with cesium carbonate and methyl iodide in acetone at 0°C, yielding 82% product . Reaction efficiency depends on temperature control, stoichiometric ratios, and solvent polarity. Purification typically employs distillation or chromatography . Researchers should validate purity via HPLC or NMR to ensure reproducibility.
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Per its MSDS, the compound is classified as acutely toxic (Category 4, oral) and causes severe eye damage (Category 1) . Mandatory precautions include:
- Use of nitrile gloves, goggles, and fume hoods.
- Immediate decontamination of spills with ethanol/water mixtures.
- Storage in airtight containers at 2–8°C to prevent oxidation .
Advanced Research Questions
Q. How does the hydroxyl group position in this compound influence its biological activity compared to structural analogs (e.g., 4-Hydroxyphenethyl alcohol)?
- Methodological Answer : Positional isomerism affects hydrogen bonding and receptor interactions. Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets like GPCRs. Comparative in vitro assays (e.g., enzyme inhibition) and pharmacokinetic studies (e.g., BBB permeability via PAMPA ) are recommended. Structural analogs like Tyrosol (4-Hydroxyphenethyl alcohol) show distinct antioxidant profiles, suggesting divergent mechanisms .
Q. How can contradictory solubility data for this compound be resolved?
- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Researchers should:
- Validate purity using DSC (melting point analysis) and GC-MS.
- Reassess solubility via standardized shake-flask methods across solvents (e.g., water, DMSO) at 25°C .
- Compare results with computational predictions (e.g., COSMO-RS models) to identify outliers .
Q. What experimental designs are suitable for studying the compound’s metabolic stability in hepatic models?
- Methodological Answer :
In vitro assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
CYP enzyme inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
P-gp interaction : Perform bidirectional transport assays in Caco-2 cells to assess efflux ratios .
Include positive controls (e.g., verapamil for P-gp) and triplicate measurements to ensure statistical rigor .
Q. How can researchers address batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: e.g., reaction time, catalyst loading).
- Use DOE (Design of Experiments) to optimize synthesis conditions.
- Apply PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .
Q. Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. For low-dose effects, benchmark dose (BMD) modeling is preferable to NOAEL/LOAEL approaches. Pair with ANOVA for inter-group comparisons .
Q. How should researchers validate computational predictions of this compound’s Log P and pKa?
- Methodological Answer : Compare in silico results (e.g., from ACD/Labs or MarvinSuite) with experimental
Properties
IUPAC Name |
2-(2-hydroxyethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCOJLLBHXNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228312 | |
Record name | 2-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7768-28-7 | |
Record name | 2-(2-Hydroxyethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7768-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7768-28-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxybenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYPHENYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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